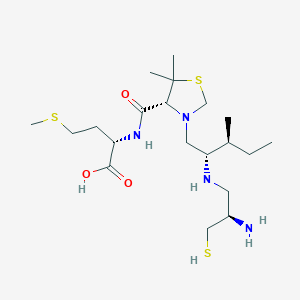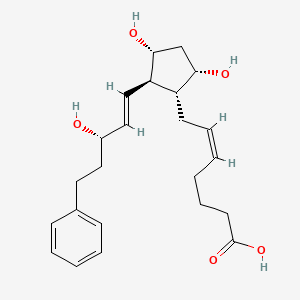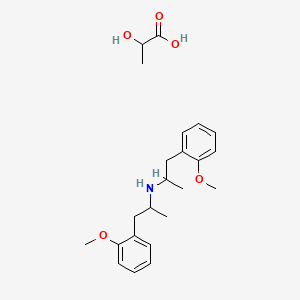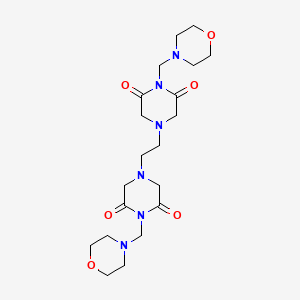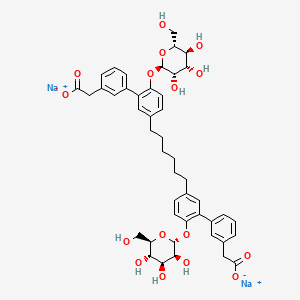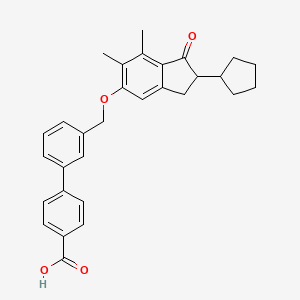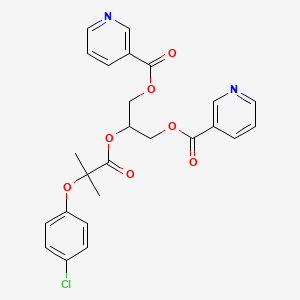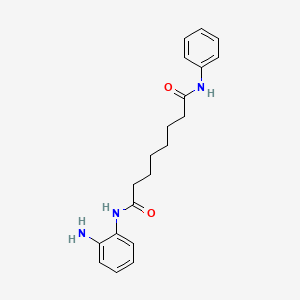
BML-210
Vue d'ensemble
Description
Applications De Recherche Scientifique
BML-210 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying HDAC inhibition.
Biology: Employed in studies related to gene expression, cell differentiation, and epigenetic modifications.
Medicine: Investigated for its potential in cancer therapy, particularly in leukemia, due to its ability to induce apoptosis and inhibit cell proliferation
Industry: Utilized in the development of new therapeutic agents and as a tool for drug discovery.
Mécanisme D'action
BML-210 exerts its effects by inhibiting histone deacetylase enzymes. This inhibition leads to the accumulation of acetylated histones, which in turn affects the expression of various genes involved in cell growth, differentiation, and apoptosis . The compound specifically disrupts the interaction between HDAC4 and myocyte enhancer factor 2 (MEF2), leading to changes in gene expression and cell cycle progression .
Activité Biologique
N1-(2-aminophenyl)-N8-phenyloctanediamide has been studied for its potential biological activity, however, the exact mechanism of action is not yet fully understood. It is believed that N1-(2-aminophenyl)-N8-phenyloctanediamide may have anti-inflammatory and anti-cancer properties, as well as the ability to interact with proteins and other biomolecules.
Biochemical and Physiological Effects
N1-(2-aminophenyl)-N8-phenyloctanediamide has been studied for its potential biochemical and physiological effects. It is believed that N1-(2-aminophenyl)-N8-phenyloctanediamide may have the ability to interact with proteins and other biomolecules, as well as the ability to form stable complexes with metal ions. This could lead to a variety of biochemical and physiological effects, such as the inhibition of enzymes, the modulation of signal transduction pathways, and the inhibition of cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(2-aminophenyl)-N8-phenyloctanediamide has a number of advantages for laboratory experiments, such as its high solubility in water and its ability to form stable complexes with metal ions. However, there are also some limitations to the use of N1-(2-aminophenyl)-N8-phenyloctanediamide in laboratory experiments, such as its high cost and the fact that it is a synthetic compound.
Orientations Futures
The potential future directions for the use of N1-(2-aminophenyl)-N8-phenyloctanediamide in scientific research are numerous. Some potential future directions include further research into the mechanisms of action, the development of new applications for N1-(2-aminophenyl)-N8-phenyloctanediamide, such as the use of N1-(2-aminophenyl)-N8-phenyloctanediamide as a drug delivery system, and the development of new synthetic methods for the synthesis of N1-(2-aminophenyl)-N8-phenyloctanediamide. Additionally, further research into the potential biological activity of N1-(2-aminophenyl)-N8-phenyloctanediamide, as well as its potential biochemical and physiological effects, could also be beneficial.
Analyse Biochimique
Biochemical Properties
BML-210 interacts with HDAC enzymes, specifically inhibiting the HDAC4-VP16-driven reporter signal . This interaction is crucial in the regulation of gene expression, as HDACs play a significant role in the modification of histones and other proteins . This compound’s ability to inhibit HDAC activity can influence the acetylation status of histones, thereby affecting the structure of the chromatin and the transcriptional activity of genes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of NB4 cells, a human promyelocytic leukemia cell line, in a dose- and time-dependent manner . This compound also influences cell function by impacting cell signaling pathways and gene expression. It affects the binding of transcription factors like NF-κB and Sp1 to the promoters of genes like p21 or FasL, influencing their expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with HDACs. By inhibiting HDAC activity, this compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression . This can result in the activation or inhibition of certain genes, leading to changes in cellular functions and processes.
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For example, this compound has been shown to cause cytotoxic effects dependent on exposure time and dose
Metabolic Pathways
Given its role as an HDAC inhibitor, it is likely that this compound interacts with enzymes involved in histone modification and gene expression
Subcellular Localization
Given its role as an HDAC inhibitor, it is likely that this compound is localized to the nucleus where it can interact with histones and other proteins involved in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BML-210 is synthesized through a multi-step process involving the coupling of suberic acid (octanedioic acid) with aniline and 1,2-diaminobenzene . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
BML-210 primarily undergoes substitution reactions due to the presence of amine and amide functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents like DMSO or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the molecule .
Comparaison Avec Des Composés Similaires
BML-210 is comparable to other histone deacetylase inhibitors such as phenyl butyrate and suberoylanilide hydroxamic acid (SAHA). this compound has shown unique properties in its ability to induce differentiation and apoptosis in leukemia cells . Similar compounds include:
Phenyl butyrate: Known for its HDAC inhibitory activity and use in cancer therapy.
Suberoylanilide hydroxamic acid (SAHA): Another potent HDAC inhibitor with applications in cancer treatment.
This compound stands out due to its specific disruptive effect on the HDAC4:MEF2 interaction and its ability to induce apoptosis in a dose- and time-dependent manner .
Propriétés
IUPAC Name |
N'-(2-aminophenyl)-N-phenyloctanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c21-17-12-8-9-13-18(17)23-20(25)15-7-2-1-6-14-19(24)22-16-10-4-3-5-11-16/h3-5,8-13H,1-2,6-7,14-15,21H2,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLHBLWLFUFFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429496 | |
| Record name | BML-210 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
537034-17-6 | |
| Record name | N1-(2-Aminophenyl)-N8-phenyloctanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537034-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BML-210 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537034176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BML-210 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 537034-17-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



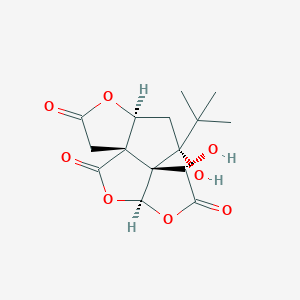
![6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-[2-[(1-oxido-4-quinolinyl)oxy]ethyl]-](/img/structure/B1667070.png)

